5-Amino-4-cloro-6-fluorobenzimidazol

Descripción general

Descripción

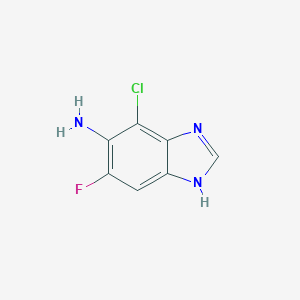

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the structure of 4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine enhances its chemical reactivity and potential biological activity.

Aplicaciones Científicas De Investigación

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

Material Science: It is used in the development of functional materials, including dyes and catalysts.

Mecanismo De Acción

Target of Action

It’s worth noting that imidazole derivatives, which this compound is a part of, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-fluoroaniline with formic acid and ammonium formate, followed by cyclization to form the benzimidazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Cyclization Reactions: Catalysts such as palladium or nickel complexes are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-1H-benzo[d]imidazol-5-amine

- 6-Fluoro-1H-benzo[d]imidazol-5-amine

- 4-Chloro-6-fluoro-1H-benzo[d]imidazole

Uniqueness

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine is unique due to the simultaneous presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in medicinal chemistry and other scientific research applications .

Actividad Biológica

4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine (CFBI) is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of CFBI, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

CFBI has the molecular formula and a molecular weight of approximately 185.59 g/mol. The structure features a chloro group at the fourth position, a fluoro group at the sixth position, and an amino group at the fifth position of the benzimidazole ring system. This unique arrangement enhances its reactivity and biological activity.

The biological activity of CFBI can be attributed to its interaction with various biological targets. Key mechanisms include:

- Enzyme Inhibition : CFBI and its derivatives have shown potential as inhibitors of specific enzymes involved in disease pathways. For instance, studies have indicated that modifications in the benzimidazole structure impact enzyme inhibition potency significantly .

- Antitumor Activity : CFBI has been evaluated for its antitumor properties against various cancer cell lines. For example, it demonstrated cytotoxic effects on MCF-7 breast cancer cells, with studies indicating an IC50 value suggesting effective inhibition of cell proliferation .

- Antibacterial and Antifungal Properties : The compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Its structural features allow it to disrupt microbial cell functions.

Summary of Activities

| Activity Type | Description |

|---|---|

| Antitumor | Effective against cancer cell lines (e.g., MCF-7) with notable cytotoxicity |

| Antibacterial | Inhibits growth of bacteria; potential use in treating infections |

| Antifungal | Shows efficacy against fungal pathogens |

| Anti-inflammatory | Modulates inflammatory pathways, reducing symptoms in related conditions |

| Antidiabetic | Potential effects on glucose metabolism and insulin sensitivity |

Research Findings

Recent studies have explored the biological activities of CFBI in detail:

- Antitumor Studies : In vitro experiments demonstrated that CFBI leads to apoptosis in cancer cells through the activation of caspase pathways . The compound's ability to induce cell cycle arrest was also noted.

- Antimicrobial Efficacy : Research indicated that CFBI exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics .

- Mechanistic Insights : The interaction of CFBI with target proteins has been elucidated through structure-activity relationship (SAR) studies, showing that specific substitutions can enhance or reduce biological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of CFBI, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-1H-benzo[d]imidazol-5-amine | Chlorine at position 4 | Lacks fluorine substituent |

| 6-Fluoro-benzimidazole | Fluorine at position 6 | No chloro substituent |

| 2-Amino-benzimidazole | Amino group at position 2 | Different positioning of functional groups |

| 5-Methyl-benzimidazole | Methyl group at position 5 | Variation in substituent type |

The simultaneous presence of chlorine and fluorine in CFBI potentially enhances its biological activity compared to its analogs, allowing for more effective interactions with biological targets.

Case Studies

Several case studies highlight the therapeutic potential of CFBI:

- Cancer Treatment : In preclinical models, CFBI was shown to significantly reduce tumor size in xenograft models when administered orally, indicating its potential as an anticancer agent .

- Infection Control : Clinical evaluations have suggested that CFBI may serve as an effective treatment for resistant bacterial strains, showcasing its promise in addressing antibiotic resistance issues .

Propiedades

IUPAC Name |

4-chloro-6-fluoro-1H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN3/c8-5-6(10)3(9)1-4-7(5)12-2-11-4/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIGDZYGQCNDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)N)Cl)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553181 | |

| Record name | 4-Chloro-6-fluoro-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117275-51-1 | |

| Record name | 4-Chloro-6-fluoro-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 5-amino-4-chloro-6-fluorobenzimidazole in the research?

A1: [] The research article utilizes 5-amino-4-chloro-6-fluorobenzimidazole as a starting material to synthesize a series of ribosides. [] This compound reacts with a suitably protected ribose to create ribosides of asymmetrically-substituted amino-halogenobenzimidazoles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.